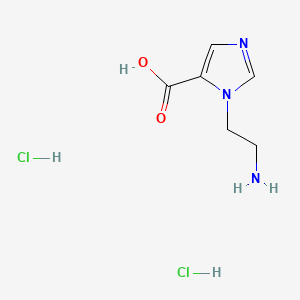

1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride

Description

Properties

Molecular Formula |

C6H11Cl2N3O2 |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

3-(2-aminoethyl)imidazole-4-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-1-2-9-4-8-3-5(9)6(10)11;;/h3-4H,1-2,7H2,(H,10,11);2*1H |

InChI Key |

LFFBKICHYNEVTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(C=N1)CCN)C(=O)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Imidazole derivatives bearing a carboxylic acid or ester group at the 5-position (e.g., 1H-imidazole-5-carboxylic acid or its esters).

- Ethylenediamine or protected aminoethyl reagents for alkylation at the N1 position.

- Hydrochloric acid for salt formation.

Synthetic Route Examples

N-Alkylation of Imidazole-5-carboxylic Acid Derivatives

A common approach involves the nucleophilic substitution of the imidazole nitrogen by a 2-aminoethyl moiety. This can be achieved by reacting 1H-imidazole-5-carboxylic acid or its ester with a suitable 2-aminoethyl halide or by direct alkylation with ethylenediamine under controlled conditions.

- Reaction Conditions: Typically performed in aqueous or polar aprotic solvents, such as ethanol or dimethyl sulfoxide (DMSO), at temperatures ranging from ambient to 80°C.

- Catalysts/Additives: Acidic conditions (e.g., hydrochloric acid) are applied to protonate the amine groups and facilitate salt formation.

- Purification: Crystallization from ethanol/HCl mixtures or recrystallization from water to isolate the dihydrochloride salt.

One-Pot Heterocyclization Methods

Recent literature reports one-pot synthesis routes where the imidazole ring with the 5-carboxylic acid functionality is formed via heterocyclization reactions involving substituted benzoates and aldehydes in the presence of reducing agents like sodium dithionite in DMSO, followed by base hydrolysis to yield the carboxylic acid derivative. Subsequent alkylation with aminoethyl groups and salt formation complete the synthesis.

Industrial and Scale-Up Considerations

- Large-scale syntheses employ automated reactors with precise temperature and pH control to optimize yield and purity.

- The use of high-purity starting materials and controlled addition of hydrochloric acid ensures consistent formation of the dihydrochloride salt.

- Purification typically involves crystallization techniques suitable for industrial throughput.

Analytical Data and Characterization

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H11Cl2N3O2 |

| Molecular Weight | 228.07 g/mol |

| Melting Point | Typically >200°C (varies by purity) |

| Solubility | Soluble in water and polar solvents |

| Stability | Hygroscopic; stable under dry, cool conditions |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic imidazole ring protons at δ 6.5–7.5 ppm and aminoethyl protons between δ 2.5–3.5 ppm.

- ^13C NMR confirms the carboxylic acid carbon at ~170–175 ppm and imidazole carbons in the aromatic region.

-

- Molecular ion peak consistent with the protonated molecular ion ([M+H]^+) at m/z ~229.

-

- Chlorine content matches the dihydrochloride stoichiometry (~35.6% Cl by weight).

High-Performance Liquid Chromatography (HPLC):

- Purity assessed >95% using C18 reverse-phase columns with acetonitrile/water mobile phases.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Alkylation with ethylenediamine | 1H-imidazole-5-carboxylic acid + ethylenediamine | Aqueous/ethanol, 40–80°C, acidic | 70–85 | Straightforward, scalable | Requires careful pH control |

| One-pot heterocyclization + hydrolysis | Substituted benzoates + aldehydes + Na2S2O4 | DMSO, reflux 90°C, base hydrolysis | 60–75 | Efficient ring construction | Multi-step, requires purification |

| Chloromethylation of imidazole derivatives (for intermediate formation) | 4-methyl-imidazole + formaldehyde + HCl gas | 80°C, 20 hours | 80–90 | Industrially viable intermediate | Not direct for target compound |

Research Discoveries and Advances

- The one-pot heterocyclization technique offers a novel pathway to construct imidazole-5-carboxylic acid derivatives efficiently, reducing the number of synthetic steps and improving atom economy.

- Industrial processes have optimized chloromethylation steps to prepare intermediates that can be further functionalized to aminoethyl imidazole derivatives, enhancing scalability and cost-effectiveness.

- Analytical advancements allow precise monitoring of reaction progress and purity, such as using HPLC coupled with mass spectrometry, ensuring high-quality product suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various imidazole derivatives with different functional groups, such as hydroxyl, amino, and halogen groups. These derivatives have diverse applications in scientific research and industry .

Scientific Research Applications

1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects

- Aminoethyl vs. Phenylethyl Groups: The 2-aminoethyl group in the target compound increases hydrophilicity compared to the lipophilic phenylethyl group in Metomidate and Etomidate. This difference may reduce blood-brain barrier penetration, limiting its utility in central nervous system applications but enhancing solubility for intravenous formulations .

- Carboxylic Acid vs. Ester Groups : The free carboxylic acid in the target compound and Etomidate Acid contrasts with the ester groups in Metomidate and Methyl 1H-imidazole-5-carboxylate. Carboxylic acids are more polar and prone to ionization at physiological pH, affecting receptor binding and metabolic stability .

Research Findings and Trends

Biological Activity

1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride, commonly referred to as imidazole derivative, is a synthetic compound notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 178.61 g/mol. Its structure features an imidazole ring, an aminoethyl side chain, and a carboxylic acid group, contributing to its solubility and reactivity in biological systems.

The biological activity of 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is significant for enzymes involved in metabolic pathways.

- Receptor Modulation : The aminoethyl group can form hydrogen bonds with receptor proteins, influencing their function and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : It has shown efficacy against various microbial strains, suggesting potential use as an antimicrobial agent.

- Antiviral Activity : Studies have demonstrated its ability to inhibit HIV-1 integrase interactions, indicating possible applications in antiviral therapies .

- Enzyme Inhibition : Specifically, it has been investigated for its inhibitory effects on muscle myosin ATPases, which are crucial for muscle contraction and relaxation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride:

- Antiviral Activity Assessment : In a study using AlphaScreen™ assays, compounds related to this imidazole derivative were tested for their ability to inhibit HIV-1 integrase interactions. Results showed that several derivatives achieved over 50% inhibition, with one compound reaching 89% inhibition .

- Antimicrobial Testing : The compound was tested against various pathogens. It demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

- Muscle Relaxation Studies : Research on related compounds indicated that the imidazole structure could inhibit actin-activated ATPase activity in skeletal myosin II, providing insights into potential therapeutic applications for muscle-related conditions .

Comparative Analysis

The following table summarizes the biological activities of 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride compared to related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride | Antimicrobial, Antiviral | Effective against HIV-1 integrase |

| Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride | Enzyme Inhibitor | Used in enzyme inhibition studies |

| 2-Aminoethylimidazole | Antimicrobial | Lacks carboxylic acid group |

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid dihydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React imidazole-5-carboxylic acid derivatives with 2-chloroethylamine hydrochloride under reflux in ethanol, ensuring pH control (~8–9) to favor amine coupling .

- Step 2: Purify intermediates via recrystallization or column chromatography. Final dihydrochloride formation may require HCl gas bubbling in anhydrous ether .

- Key Parameters: Temperature (60–80°C), solvent polarity (ethanol/water mixtures), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical for yield optimization .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aminoethyl at N1, carboxylic acid at C5). Look for imidazole ring protons at δ 7.2–7.8 ppm and ethylamine CH₂ signals at δ 2.8–3.5 ppm .

- HPLC: Use a C18 column with a 0.1% TFA/ACN gradient (95:5 to 60:40 over 20 min) to assess purity (>98%) .

- X-ray Crystallography: Resolve crystal structures to verify protonation states (dihydrochloride) and hydrogen-bonding networks .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Variability: Standardize assay conditions (e.g., cell lines, incubation time) to minimize discrepancies. For example, conflicting IC₅₀ values in cancer studies may arise from differences in MTT vs. ATP-based viability assays .

- Structural Analogues: Compare bioactivity with derivatives (e.g., ethyl ester vs. carboxylic acid forms) to isolate functional group contributions .

- Meta-Analysis: Use databases like PubChem or Reaxys to aggregate data, applying statistical tools (e.g., ANOVA) to identify outliers .

Advanced Question: How can computational methods optimize reaction conditions for this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., amine coupling) .

- ICReDD Framework: Integrate reaction path searches with experimental feedback loops. For example, DFT-calculated activation energies guide solvent selection (e.g., ethanol vs. DMF) .

- Machine Learning: Train models on existing reaction data (temperature, yield, solvent) to predict optimal conditions for scale-up .

Advanced Question: How to design derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

- Structure-Activity Relationships (SAR): Modify the aminoethyl chain (e.g., cyclization or fluorination) to improve metabolic stability .

- Prodrug Strategies: Synthesize ester prodrugs (e.g., ethyl or benzyl esters) to enhance solubility and oral bioavailability .

- Molecular Docking: Screen derivatives against target enzymes (e.g., histamine receptors) using AutoDock Vina to prioritize synthetic efforts .

Basic Question: What methods validate compound purity and stability?

Methodological Answer:

- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>200°C indicates thermal stability) .

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks; track purity via HPLC to identify degradation products .

Advanced Question: How to address low solubility in biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- pH Adjustment: Prepare buffered solutions (pH 4–5) where the dihydrochloride form exhibits higher solubility .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (70–100 nm) for sustained release in in vivo models .

Advanced Question: How to interpret crystallography data for structural confirmation?

Methodological Answer:

- Space Group Analysis: Monoclinic P2₁/c (common for imidazole derivatives) with Z = 4. Validate unit cell parameters (e.g., a = 9.06 Å, b = 13.84 Å) against Cambridge Structural Database entries .

- Hydrogen Bonding: Identify NH⋯Cl and O⋯H interactions stabilizing the dihydrochloride form. Bond lengths (e.g., N–H⋯Cl ≈ 2.1 Å) confirm protonation .

Basic Question: What are the storage requirements for this compound?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity: Use amber vials to avoid photolytic decomposition of the imidazole ring .

- Desiccants: Include silica gel packs to mitigate hydrolysis of the dihydrochloride salt .

Advanced Question: What cross-disciplinary applications exist beyond medicinal chemistry?

Methodological Answer:

- Materials Science: Functionalize metal-organic frameworks (MOFs) via carboxylate coordination for gas storage applications .

- Catalysis: Use as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to electron-rich imidazole .

- Biosensors: Immobilize on graphene oxide electrodes for electrochemical detection of histamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.